Differentiated Lipophilicity (clogP) for CNS Penetration Optimization
Ethyl 2-(3-methylpyridin-4-yl)propanoate demonstrates a significantly higher predicted lipophilicity compared to its direct methyl ester analog (Methyl 2-(3-methylpyridin-4-yl)propanoate, CAS 1503922-97-1). The calculated XLogP3 for the ethyl ester is 1.9 , while the methyl ester's value is 1.6 [1]. This increase in logP is critical for enhancing blood-brain barrier (BBB) permeability in central nervous system (CNS) drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Methyl 2-(3-methylpyridin-4-yl)propanoate (CAS 1503922-97-1): 1.6 |
| Quantified Difference | +0.3 (19% increase) |
| Conditions | In silico prediction (XLogP3 algorithm) |
Why This Matters
Higher lipophilicity can improve membrane permeability, a key factor in central nervous system (CNS) drug discovery where many pyridine-based kinase inhibitors are targeted [2].
- [1] Kuujia. Methyl 2-(3-methylpyridin-4-yl)propanoate (CAS 1503922-97-1). View Source
- [2] Michellys, P. Y. et al. Compounds and compositions as protein kinase inhibitors. U.S. Patent No. 8,372,858. Washington, DC: U.S. Patent and Trademark Office. View Source
